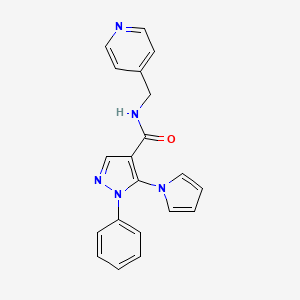![molecular formula C23H26ClN3O3 B11162938 1-butyl-N-{4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162938.png)
1-butyl-N-{4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-N-{4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is an organic compound with a complex structure that includes a pyrrolidine ring, a carbamoyl group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-butyl-N-{4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-butyl-N-{4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide include other carbamoyl-substituted aromatic compounds and pyrrolidine derivatives. Examples include:
- N-{4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-{4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and exhibit particular reactivity patterns, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C23H26ClN3O3 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-butyl-N-[4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H26ClN3O3/c1-3-4-11-27-14-17(12-21(27)28)23(30)25-18-9-6-16(7-10-18)22(29)26-19-8-5-15(2)20(24)13-19/h5-10,13,17H,3-4,11-12,14H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
QPBCJWOUGJHNBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162855.png)
![2-[(2-methoxyethyl)sulfanyl]-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11162859.png)
![1-[(2-Chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B11162868.png)
![3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11162871.png)
![7,9,9-trimethyl-1,2,3,4-tetrahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11162876.png)
![2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11162881.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11162884.png)
![methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11162890.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanylglycine](/img/structure/B11162894.png)
![1-(3-chloro-4-methylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11162902.png)

![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}butanamide](/img/structure/B11162915.png)
![4-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B11162918.png)
![N-butyl-2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B11162925.png)
